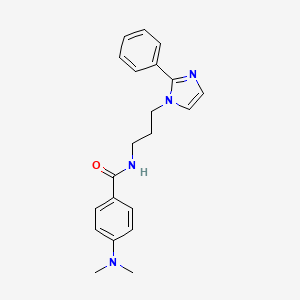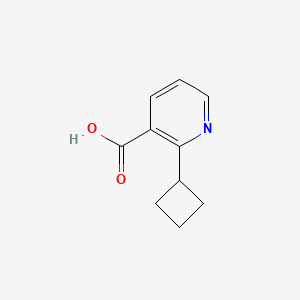
2-Cyclobutylnicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclobutylnicotinic acid is a compound that is related to various cyclobutane-containing derivatives and nicotinic acid derivatives. While the provided papers do not directly discuss 2-cyclobutylnicotinic acid, they do provide insights into the synthesis, structure, and reactivity of related compounds, which can be extrapolated to understand the properties and potential synthesis routes for 2-cyclobutylnicotinic acid.
Synthesis Analysis
The synthesis of cyclobutane derivatives and their incorporation into larger molecules is a topic of interest in several studies. For instance, derivatives of 2-aminocyclobutane-1-carboxylic acid have been prepared through enantiodivergent synthetic sequences, with the stereoselective synthesis of the free amino acid being fully characterized for the first time . Additionally, the synthesis of 2,2'-diselenobisnicotinic acid and its tert-butyl ester from 2-chloronicotinic acid has been reported, showcasing the versatility of nicotinic acid derivatives in chemical synthesis . These studies suggest potential pathways for the synthesis of 2-cyclobutylnicotinic acid, which may involve similar strategies for incorporating cyclobutane rings into the nicotinic acid framework.
Molecular Structure Analysis
The molecular structure of cyclobutane derivatives is known to confer rigidity due to the presence of strong intramolecular hydrogen bonds and the formation of cis-fused [4.2.0]octane structural units . The crystal structures of related compounds, such as 2,2'-diselenobisnicotinic acid, reveal that the two selenium atoms and two pyridyls can be coplanar, which is a distinct feature compared to other diaromatic diselelenides . These findings provide a basis for predicting the molecular structure of 2-cyclobutylnicotinic acid, which is likely to exhibit similar rigidity and intramolecular interactions.
Chemical Reactions Analysis
The reactivity of cyclobutane derivatives and nicotinic acid derivatives has been explored in various contexts. For example, the solid-state [2 + 2] cycloaddition reaction of the salts of trans-3-(4-pyridyl) acrylic acid has been used to stereoselectively synthesize cyclobutane derivatives . This indicates that 2-cyclobutylnicotinic acid may also participate in cycloaddition reactions, potentially leading to the formation of novel cyclobutane-containing compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclobutane derivatives are influenced by their rigid structures and the presence of functional groups. The NMR structural study and DFT theoretical calculations of cyclobutane-containing peptides suggest that these compounds have high rigidity both in solution and in the gas phase . The synthesis and applications of cis- and trans-2-(tetradec-5'-enyl)cyclobutanones for the detection of irradiation products in foods further demonstrate the utility of cyclobutane derivatives in analytical chemistry . These insights can be applied to understand the properties of 2-cyclobutylnicotinic acid, which may exhibit similar rigidity and reactivity, making it a candidate for various chemical and analytical applications.
Scientific Research Applications
Synthesis and Chemical Reactions
The development of novel synthetic methods for the preparation of complex molecules is a key area of research. For instance, the work on peptidotriazoles on solid phase demonstrates the importance of cycloaddition reactions in synthesizing diverse [1,2,3]-triazoles, which are crucial in peptide backbones or side chains. This method showcases the utility of copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides, highlighting the mild and efficient conditions that are compatible with solid-phase peptide synthesis (Tornøe, Christensen, & Meldal, 2002).
Antimicrobial and Antioxidant Activity
Research into the antimicrobial and antioxidant capacities of various compounds is vital for discovering new therapeutic agents. The study on purified lichen metabolites examines their effects on cancer cell lines, providing insights into potential anticancer properties without focusing on drug-specific applications. Although not directly related to 2-Cyclobutylnicotinic acid, this study exemplifies the approach to evaluating natural compounds for pharmaceutical applications (Brisdelli et al., 2013).
Biotransformation and Metabolic Studies
The biotransformation processes offer insights into how compounds are converted into more useful or reactive forms by living organisms. For instance, Rhodococcus erythropolis has been studied for its ability to transform 2-chloro-3-cyanopyridine to 2-chloronicotinic acid, demonstrating the microbial conversion of synthetic intermediates into valuable chemicals (Jin et al., 2011).
Material Science Applications
The exploration of supramolecular coordination assemblies through ion mobility spectrometry-mass spectrometry illustrates the intersection of chemistry and material science. This research provides structural insights into complex self-assembled structures, which are crucial for developing new materials with specific functions (Brocker et al., 2010).
Future Directions
While specific future directions for 2-Cyclobutylnicotinic acid are not available, there is ongoing research in the field of drug delivery systems, including peptide-drug conjugates . This suggests potential future applications for compounds like 2-Cyclobutylnicotinic acid in the development of targeted therapies.
Mechanism of Action
Target of Action
It is known that nicotinic acid, a related compound, interacts with various enzymes and plays a crucial role in metabolism
Mode of Action
It can be inferred from related compounds like nicotinic acid that it may act as a precursor to nicotinamide coenzymes . These coenzymes are involved in redox reactions catalyzed by various enzymes, acting as electron donors or acceptors . The exact interaction of 2-Cyclobutylnicotinic acid with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Nicotinic acid is involved in the synthesis of nicotinamide adenine dinucleotide (NAD) and its phosphorylated form, nicotinamide adenine dinucleotide phosphate (NADP) . These molecules play a vital role in redox metabolism and NAD-dependent pathways .
Pharmacokinetics
It’s important to note that these properties are crucial for a drug’s efficacy and safety
Result of Action
It can be inferred from related compounds like nicotinic acid that it may have a significant impact on cellular function
Action Environment
It’s important to note that environmental factors can significantly impact a compound’s action
properties
IUPAC Name |
2-cyclobutylpyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-10(13)8-5-2-6-11-9(8)7-3-1-4-7/h2,5-7H,1,3-4H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIBLGWGIEQTLJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=C(C=CC=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclobutylnicotinic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

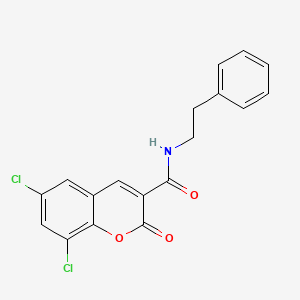
![2-methyl-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2519215.png)
![6-Ethoxy-3-(4-ethoxyphenyl)sulfonyl-1-[(4-fluorophenyl)methyl]quinolin-4-one](/img/structure/B2519216.png)
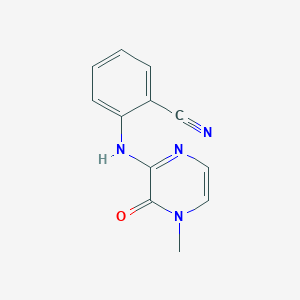
![4-[5-(Oxiran-2-yl)thiophen-2-yl]morpholine](/img/structure/B2519222.png)
![2-[3-(2-Chloro-6-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2519223.png)
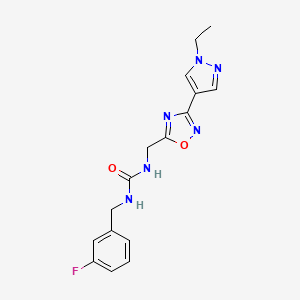
![1-(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one](/img/structure/B2519225.png)
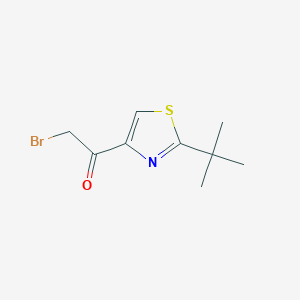
![7-(4-fluorophenyl)-2-methyl-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2519228.png)
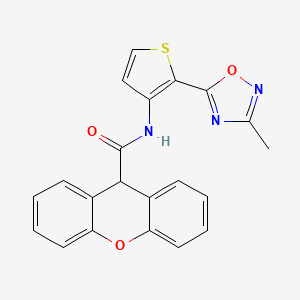

![1-(2-fluorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2519232.png)
